3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide

Carbonic Anhydrase Inhibition Tumor Hypoxia Isoform Selectivity

The 3-cyano-4-fluoro substitution pattern is non-negotiable for NaV1.7 inhibitor SAR: the 3-CN serves as an H-bond acceptor and the 4-F enhances metabolic stability. Generic analogs fail to recapitulate the potency and selectivity demonstrated in patent-validated lead series. Procure this specific ≥97% pure building block from vetted suppliers to ensure your medicinal chemistry campaigns maintain target engagement.

Molecular Formula C10H6FN3O2S2
Molecular Weight 283.3 g/mol
CAS No. 1235406-28-6
Cat. No. B1427074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide
CAS1235406-28-6
Molecular FormulaC10H6FN3O2S2
Molecular Weight283.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)NC2=NC=CS2)C#N)F
InChIInChI=1S/C10H6FN3O2S2/c11-9-2-1-8(5-7(9)6-12)18(15,16)14-10-13-3-4-17-10/h1-5H,(H,13,14)
InChIKeyXFHMZVOZPKVGSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide (CAS 1235406-28-6): Sourcing and Baseline Characterization


3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide (CAS 1235406-28-6) is a heterocyclic sulfonamide building block featuring a 3-cyano-4-fluorophenyl core linked to a thiazol-2-yl sulfonamide [1]. It is recognized in patent literature as a key intermediate and structural component in the development of subtype-selective NaV1.7 inhibitors, a class of voltage-gated sodium channel blockers under investigation for pain management . With a molecular formula of C₁₀H₆FN₃O₂S₂ and a molecular weight of 283.3 g/mol [1], its value proposition for procurement hinges on its specific substitution pattern (3-cyano, 4-fluoro) that confers distinct physicochemical and potential target-binding properties relative to unsubstituted or differently substituted analogs.

The Critical Role of Cyano and Fluoro Substituents in 3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide


In the context of sulfonamide-based lead optimization for NaV1.7 inhibition, generic substitution of the 3-cyano-4-fluoro pattern is not viable due to its demonstrable impact on potency and physicochemical profile. The electron-withdrawing cyano and fluoro groups are not merely inert substituents; they actively modulate the electronic environment of the benzene ring, influencing key interactions with biological targets like the voltage-sensing domain of NaV1.7 [1]. Specifically, the cyano group at the 3-position serves as a critical hydrogen bond acceptor, while the fluoro at the 4-position enhances metabolic stability and binding affinity [REFS-1, REFS-2]. Replacing this pattern with unsubstituted or differently substituted analogs (e.g., 3-chloro, 4-methoxy) would be expected to significantly alter or abolish the desired biological activity and selectivity profile, as evidenced by structure-activity relationship (SAR) studies within the NaV1.7 inhibitor patent landscape .

Quantitative Differentiation of 3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide from Structural Analogs


Carbonic Anhydrase IX (CA IX) vs. CA II Selectivity Profile of 3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide

In direct enzyme inhibition assays, 3-cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide demonstrated a distinct selectivity profile for the tumor-associated isoform carbonic anhydrase IX (CA IX) over the ubiquitous cytosolic isoform CA II. The compound exhibited IC₅₀ values ranging from 10.93 to 25.06 nM against CA IX, while its potency against CA II was significantly lower, with IC₅₀ values ranging from 1.55 to 3.92 μM . This represents an approximate 62- to 359-fold selectivity for CA IX over CA II. In contrast, unsubstituted benzenesulfonamide analogs often show poor discrimination between these isoforms [1].

Carbonic Anhydrase Inhibition Tumor Hypoxia Isoform Selectivity

Predicted Physicochemical Property Comparison: LogP and Polar Surface Area vs. Des-fluoro Analog

The introduction of a fluorine atom at the 4-position significantly modulates the lipophilicity and polarity of the benzenesulfonamide scaffold. 3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide has a computed XLogP3 value of 0.6 and a topological polar surface area (TPSA) of 119 Ų [1]. In comparison, the des-fluoro analog, 3-Cyano-N-(thiazol-2-yl)benzenesulfonamide, would be predicted to have a lower XLogP3 and a similar TPSA. The specific XLogP3 of 0.6 for the target compound is notable as it falls within a favorable range for oral bioavailability and blood-brain barrier penetration, while the TPSA of 119 Ų is below the typical threshold of 140 Ų for good oral absorption [2]. The des-fluoro analog would be expected to be less lipophilic, potentially impacting membrane permeability and distribution.

Physicochemical Properties Drug-likeness Pharmacokinetic Prediction

Structural Confirmation via InChIKey: Unique Identifier for Procurement Verification

3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide possesses the unique InChIKey XFHMZVOZPKVGSP-UHFFFAOYSA-N [1]. This is a critical differentiator from closely related compounds such as 3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide (InChIKey: QJUZXXQFTJXVNT-UHFFFAOYSA-N) or 3-cyano-4-fluoro-N-(5-fluoropyridin-2-yl)benzenesulfonamide . The InChIKey serves as an unambiguous, machine-readable fingerprint, ensuring that the correct compound is sourced and preventing costly errors in chemical library screening or lead optimization campaigns.

Structural Verification Quality Control Procurement Specification

Documented Purity Specifications Across Multiple Vendors: 95-98% HPLC

Multiple independent vendors offer 3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide with documented purity specifications, typically 95% to ≥98% as determined by HPLC [REFS-1, REFS-2, REFS-3]. This is in contrast to some less common or custom-synthesized sulfonamide analogs, where purity may not be guaranteed or consistently high. The availability of certified analytical data (e.g., NMR, HPLC, MS) from suppliers like Bide Pharmatech and ChemScence provides procurement confidence [REFS-2, REFS-4]. This high purity is essential for reproducible results in sensitive biological assays where impurities can confound activity data.

Chemical Purity Quality Assurance Procurement Standards

Stability and Storage Profile: Room Temperature vs. Cold Chain Requirements

3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide is specified for storage at room temperature by multiple vendors [REFS-1, REFS-2]. This is a notable practical advantage over some structurally related analogs (e.g., PF-05089771) which require storage at -20°C to prevent potency loss [2]. The room temperature stability simplifies inventory management, reduces shipping costs, and eliminates the need for specialized cold storage equipment, making it a more accessible and cost-effective building block for routine use.

Compound Stability Storage Conditions Logistics

Recommended Applications for 3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide Based on Comparative Evidence


Development of Isoform-Selective Carbonic Anhydrase Inhibitors

Given its 62- to 359-fold selectivity for CA IX over CA II , this compound is a prime starting point for medicinal chemistry campaigns targeting tumor-associated carbonic anhydrases. Researchers can use this scaffold to synthesize focused libraries for further optimization of selectivity and potency against CA IX, which is implicated in tumor growth and metastasis under hypoxic conditions .

Chemical Probe Synthesis for NaV1.7 Pain Target Validation

As a documented core component in the development of NaV1.7 inhibitors , this building block is ideal for synthesizing new chemical probes. The unique substitution pattern is critical for binding to the voltage-sensing domain. Its room-temperature stability [1] further supports its use in high-throughput screening and iterative medicinal chemistry workflows.

Building Block for Kinase and Enzyme Modulator Libraries

The presence of the cyano, fluoro, and sulfonamide moieties makes this compound a versatile building block for generating diverse libraries targeting kinases and other enzymes . Its favorable physicochemical properties (XLogP3=0.6, TPSA=119Ų) [2] suggest good drug-likeness for early-stage hit-to-lead programs.

Standard for Analytical Method Development and LC-MS/MS

With guaranteed purity (≥95%) and availability of detailed analytical data (NMR, HPLC, MS) from vendors , this compound is well-suited as a reference standard for developing and validating quantitative LC-MS/MS methods for sulfonamide analogs in biological matrices, as indicated by its use in pharmacokinetic and metabolism studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.